

# The Receptor for CCL27: A Comprehensive Technical Guide

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This in-depth technical guide details the receptor for the chemokine C-C motif ligand 27 (CCL27), its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions. The primary receptor for CCL27 is the C-C chemokine receptor type 10 (CCR10), a G protein-coupled receptor (GPCR) pivotal in T-cell mediated skin inflammation.[1][2]

## Core Concepts: CCL27 and its Receptor CCR10

CCL27, also known as cutaneous T-cell-attracting chemokine (CTACK), plays a crucial role in directing the migration of memory T lymphocytes to the skin.[1] It elicits its chemotactic effects by binding to CCR10.[1] This interaction is fundamental to the homing of memory T lymphocytes to the skin and is implicated in various inflammatory skin conditions.[1] While CCL27 is a selective ligand for CCR10, CCR10 can also be activated by another chemokine, CCL28, which is predominantly expressed in mucosal tissues.[3]

# Quantitative Analysis of the CCL27-CCR10 Interaction

The binding and functional activation of CCR10 by **CCL27** have been quantified through various assays. The following table summarizes the key quantitative data from functional assays assessing the potency of **CCL27** in activating CCR10-mediated signaling pathways.



Assay Type	Parameter	Value (pEC50)	Cell Line	Reference
G Protein Activation	pEC50	8.13 ± 0.07	HEK293	[4]
cAMP Inhibition	pEC50	8.24 ± 0.12	HEK293	[4]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

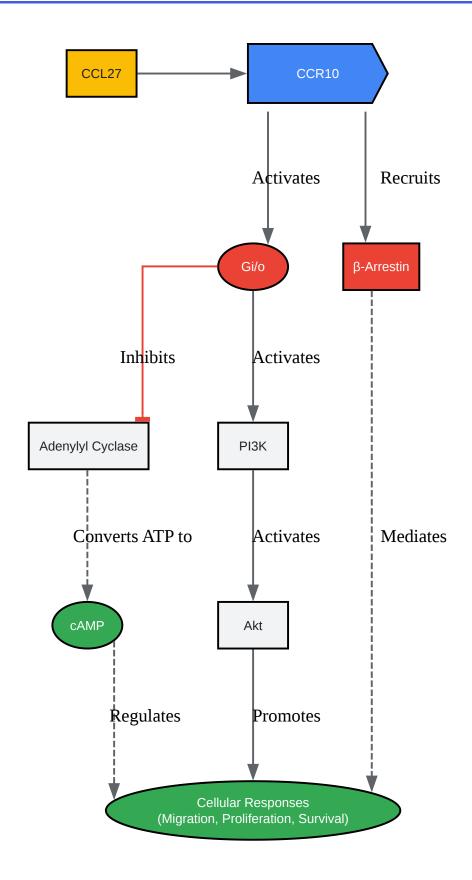
# Signaling Pathways of the CCL27-CCR10 Axis

Upon binding of **CCL27**, CCR10 undergoes a conformational change, initiating intracellular signaling cascades. CCR10 couples to G proteins of the Gi subfamily, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Activation of CCR10 also stimulates G protein-mediated signaling that leads to the recruitment of β-arrestin.[4]

Downstream of G protein activation, the **CCL27**-CCR10 axis has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in cell survival, proliferation, and migration in various cell types, including cancer cells.[5][6]

# **Signaling Pathway Diagram**





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Caption: CCL27-CCR10 Signaling Cascade.



## **Key Experimental Protocols**

The characterization of the **CCL27**-CCR10 interaction and its downstream effects relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

# **Receptor Binding Assay (Competitive Binding)**

This protocol is a representative method to determine the binding affinity of unlabeled **CCL27** by measuring its ability to compete with a radiolabeled ligand for binding to CCR10.

Objective: To determine the inhibition constant (Ki) of CCL27 for CCR10.

#### Materials:

- HEK293 cells stably expressing human CCR10.
- Radiolabeled chemokine (e.g., [125]-CCL27 or another high-affinity CCR10 ligand).
- Unlabeled CCL27 (competitor).
- Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.2% BSA, pH 7.4).
- Wash buffer (Binding buffer without BSA).
- Scintillation fluid and counter.
- Glass fiber filters.

## Methodology:

- Cell Preparation: Culture CCR10-expressing HEK293 cells to confluency, harvest, and prepare a cell membrane suspension.
- Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
- Competition: Add increasing concentrations of unlabeled CCL27 to the wells. Include wells
  with no competitor (total binding) and wells with a large excess of unlabeled ligand (non-



specific binding).

- Incubation: Add the cell membrane preparation to each well and incubate at room temperature for 2-3 hours to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell
  harvester. Wash the filters with ice-cold wash buffer to remove unbound ligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

## **Chemotaxis Assay (Boyden Chamber Assay)**

This assay measures the ability of **CCL27** to induce directional migration of CCR10-expressing cells.

Objective: To quantify the chemotactic response of cells to a gradient of **CCL27**.

#### Materials:

- CCR10-expressing cells (e.g., primary T lymphocytes, Jurkat cells).
- Chemotaxis chambers (e.g., Boyden chambers) with porous membranes (typically 3-8 μm pore size).
- Recombinant human CCL27.
- Assay medium (e.g., RPMI 1640 with 0.5% BSA).
- Cell staining and counting reagents (e.g., Calcein-AM, DAPI).

## Methodology:



- Chamber Preparation: Place the porous membrane between the upper and lower wells of the chemotaxis chamber.
- Chemokine Gradient: Add assay medium containing various concentrations of CCL27 to the lower wells. Use medium without CCL27 as a negative control.
- Cell Loading: Resuspend CCR10-expressing cells in assay medium and add them to the upper wells.
- Incubation: Incubate the chamber at 37°C in a 5% CO<sub>2</sub> incubator for a period that allows for cell migration (typically 1-4 hours).
- Cell Quantification:
  - Remove the non-migrated cells from the upper surface of the membrane.
  - Fix and stain the migrated cells on the lower surface of the membrane.
  - Count the number of migrated cells in several fields of view using a microscope.
     Alternatively, pre-label cells with a fluorescent dye and quantify the fluorescence of migrated cells.
- Data Analysis: Plot the number of migrated cells against the concentration of CCL27. The resulting bell-shaped curve is characteristic of chemotaxis.

## **Calcium Mobilization Assay**

This assay measures the transient increase in intracellular calcium concentration following CCR10 activation.

Objective: To assess the functional activation of CCR10 by measuring a key second messenger response.

#### Materials:

- CCR10-expressing cells.
- Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM).



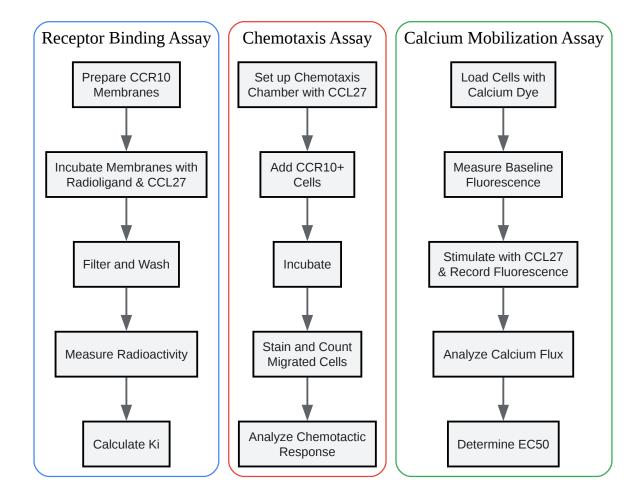
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Recombinant human CCL27.
- Fluorescence plate reader or flow cytometer capable of kinetic readings.

## Methodology:

- Cell Loading: Incubate the CCR10-expressing cells with a calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C. Pluronic F-127 is often included to aid in dye loading.
- Washing: Wash the cells to remove excess extracellular dye.
- Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.
- Stimulation: Add **CCL27** at various concentrations to the cells and immediately begin recording the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the CCL27 concentration to generate a dose-response curve and determine the EC50 value.

## **Experimental Workflow Diagram**





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Caption: Key Experimental Workflows.

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